3-cyclopentyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide is a useful research compound. Its molecular formula is C24H33N5O2 and its molecular weight is 423.561. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis typically involves the construction of the 1H-1,2,3-triazole core via a cycloaddition reaction between an azide and an alkyne, often facilitated by copper catalysts. The subsequent steps involve the formation of the piperidine ring and attachment of the cyclopentyl and propanamide groups. These steps usually require precise temperature control, use of organic solvents like dichloromethane, and catalysts such as palladium.
Industrial production methods: : Industrial synthesis may scale up these reactions using continuous flow chemistry to ensure consistent quality and yield. The use of automated synthesisers and stringent quality control measures are essential to manage the complex multi-step synthesis process efficiently.
Chemical Reactions Analysis
Types of reactions: : This compound can undergo various reactions, including:
Oxidation: : Typically using reagents like potassium permanganate or chromium trioxide.
Reduction: : Often involving hydrogenation over palladium or platinum catalysts.
Substitution: : Halogenation, amination, or alkylation reactions can modify different parts of the molecule.
Common reagents and conditions: : Reagents like lithium aluminum hydride for reduction, or halogenating agents like thionyl chloride for substitutions, are commonly used.
Major products: : The main products from these reactions vary based on the functional groups targeted. For instance, oxidation might yield carboxylic acids or ketones, while substitution reactions often produce new derivatives with altered pharmacological properties.
Scientific Research Applications
Chemistry: : It's used as a building block in complex organic synthesis.
Biology: : Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: : Investigated for its potential in developing new drugs, particularly those targeting neurological and inflammatory conditions.
Industry: : Used in the development of novel materials with specific desired properties.
Mechanism of Action
The compound exerts its effects primarily by binding to specific molecular targets such as enzymes or receptors. The 1H-1,2,3-triazole moiety is known for its bioisosteric properties, often mimicking natural substrates in biological systems.
Molecular targets and pathways: : It could inhibit or activate enzymes, disrupt protein-protein interactions, or modulate signaling pathways. Detailed studies often reveal its binding affinity and specificity to particular biological targets, providing insights into its mechanism of action.
Comparison with Similar Compounds
Similar compounds
3-cyclopentyl-N-(1-(1-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide
3-cyclopentyl-N-(1-(1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide
3-cyclopentyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)propanamide
Uniqueness: : The compound's unique structural elements, like the cyclopentyl group and the specific positioning of the 3,5-dimethylphenyl and 1H-1,2,3-triazole moieties, contribute to its distinctive biological activity and chemical reactivity. Comparatively, its analogs might show varying degrees of efficacy and side effects, often due to subtle differences in their structures.
This compound represents a remarkable fusion of structural complexity and potential functional versatility, making it a subject of ongoing research across multiple scientific domains.
Biological Activity
3-cyclopentyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C24H33N5O2
- Molecular Weight : 423.6 g/mol
- CAS Number : 1251574-04-5
The compound's biological activity is primarily attributed to the presence of the 1,2,3-triazole moiety, which is known for its stability and ability to interact with various biological targets. Triazole derivatives have been shown to exhibit a range of pharmacological effects, including anti-cancer and antimicrobial activities. The proposed mechanisms include:
- Inhibition of specific enzymes involved in cellular processes.
- Interference with DNA synthesis and repair mechanisms.
- Induction of apoptosis in cancer cells.
Biological Activity Overview
Recent studies have highlighted the selective cytotoxicity of triazole derivatives against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects comparable to established chemotherapeutic agents like doxorubicin .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of various triazole derivatives, it was found that compounds structurally related to this compound exhibited significant growth inhibition in Jurkat T-cells. Morphological assessments indicated that these compounds induced typical apoptotic features such as chromatin condensation and membrane blebbing .
Case Study 2: Antifungal Properties
Research on triazole-containing compounds has revealed promising antifungal activity against Candida species and filamentous fungi. The mechanism involved disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis . The compound's efficacy was assessed using minimum inhibitory concentration (MIC) tests, demonstrating effective growth inhibition at low concentrations.
Properties
IUPAC Name |
3-cyclopentyl-N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O2/c1-17-13-18(2)15-21(14-17)29-16-22(26-27-29)24(31)28-11-9-20(10-12-28)25-23(30)8-7-19-5-3-4-6-19/h13-16,19-20H,3-12H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYDTUIWPYTDHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CCC4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.